5-Nitroquinoline-6-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

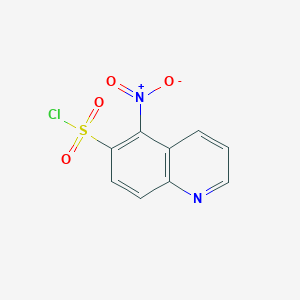

5-Nitroquinoline-6-sulfonyl chloride is a chemical compound with the molecular formula C9H5ClN2O4S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitroquinoline-6-sulfonyl chloride typically involves the nitration of quinoline followed by sulfonylation. The nitration process introduces a nitro group into the quinoline ring, and the sulfonylation process introduces a sulfonyl chloride group. The reaction conditions often involve the use of strong acids and chlorinating agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and sulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Nitroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group.

Oxidation Reactions: The compound can undergo oxidation under certain conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions often involve the use of bases or catalysts.

Reduction Reactions: Reducing agents such as hydrogen gas with a catalyst, or chemical reducing agents like sodium borohydride, are used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Reduction Reactions: The major product is 5-aminoquinoline-6-sulfonyl chloride.

Oxidation Reactions: Products depend on the specific conditions but may include quinoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

5-Nitroquinoline-6-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl chloride groups into molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitroquinoline-6-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify other molecules. The nitro group can also participate in redox reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

5-Nitroquinoline: Lacks the sulfonyl chloride group but shares the nitroquinoline core.

6-Sulfonylquinoline: Contains the sulfonyl group but lacks the nitro group.

5-Aminoquinoline-6-sulfonyl chloride: A reduced form of 5-Nitroquinoline-6-sulfonyl chloride.

Uniqueness

This compound is unique due to the presence of both the nitro and sulfonyl chloride groups. This combination of functional groups provides a distinct reactivity profile, making it valuable in various chemical transformations and applications.

Biological Activity

5-Nitroquinoline-6-sulfonyl chloride (C₉H₆ClN₃O₂S) is a compound of interest primarily due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological activity, mechanisms of action, and related studies.

Chemical Structure and Properties

This compound features a nitro group and a sulfonyl chloride moiety attached to a quinoline ring. This unique structure is believed to confer various biological activities, including antimicrobial and anticancer properties. The sulfonyl chloride group enhances reactivity, allowing the compound to interact with biological targets effectively.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its derivatives have been studied for their ability to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The mechanism may involve the inhibition of essential bacterial enzymes or interference with cell wall synthesis.

- Case Study : A study evaluated several derivatives of sulfonamides, including those related to quinoline structures, demonstrating significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

| Compound Name | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| This compound | 31 ± 0.12 | 7.81 |

| Ciprofloxacin | 32 ± 0.12 | - |

Anticancer Activity

This compound has also been investigated for its anticancer properties . Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents.

- Mechanism : The cytotoxicity is often attributed to the compound's ability to induce apoptosis in cancer cells or inhibit cell proliferation . In vitro studies have demonstrated that derivatives can selectively target cancer cells while sparing normal cells.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | C₉H₆ClN₃O₂S | Yes | Yes |

| Quinoline-5-sulfonyl chloride | C₉H₆ClN₁O₂S | Moderate | No |

| 2-Methyl-5-nitrobenzenesulfonyl chloride | C₇H₆ClN₁O₄S | Low | Yes |

| 4-Nitrobenzenesulfonyl chloride | C₆H₄ClN₁O₂S | High | Moderate |

Research Findings and Future Directions

Despite promising results, research on this compound remains sparse. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with its biological targets.

- In Vivo Studies : Assessing efficacy and safety in animal models to better understand therapeutic potential.

- Structure-Activity Relationship (SAR) : Exploring how modifications to the chemical structure affect biological activity could lead to more potent derivatives.

Properties

IUPAC Name |

5-nitroquinoline-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O4S/c10-17(15,16)8-4-3-7-6(2-1-5-11-7)9(8)12(13)14/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSQILVPFIKOES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[N+](=O)[O-])S(=O)(=O)Cl)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.